[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
Beschreibung
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a chiral organic compound featuring a pyrrolidine core substituted with a (S)-2-amino-3-methyl-butyryl group at the 1-position and a methyl-carbamic acid benzyl ester moiety at the 3-ylmethyl position. The stereochemistry of the amino acid side chain ((S)-configuration) and the spatial arrangement of substituents on the pyrrolidine ring are critical to its physicochemical and biological properties.
Eigenschaften
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-10-9-16(12-22)11-21(3)19(24)25-13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,20H2,1-3H3/t16?,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAGJAIBXCJFJF-DJNXLDHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester, often referred to as a derivative of carbamic acid, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolidine ring and a carbamic acid moiety. Its IUPAC name reflects its stereochemistry and functional groups, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate group is known for its role in inhibiting acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission.
Anticancer Activity
Recent studies have indicated that compounds similar to this carbamate derivative exhibit significant anticancer properties. For instance, research on benzothiazole derivatives bearing similar structural motifs demonstrated in vitro anticancer activity against various cancer cell lines, notably through the induction of apoptosis via procaspase-3 activation .
Enzyme Inhibition
The compound's structural features suggest potential inhibition of cholinesterases. A study on related carbamate compounds showed varying degrees of AChE inhibition, with some exhibiting selectivity towards butyrylcholinesterase (BChE) over AChE . This selectivity is critical for developing treatments for conditions like Alzheimer's disease, where BChE inhibition can be beneficial.
Case Study 1: Anticancer Efficacy
In a comparative study involving several carbamate derivatives, it was found that the presence of specific functional groups significantly influenced anticancer efficacy. Compounds with enhanced electron-donating characteristics exhibited stronger activity against cancer cell lines such as U937 and MCF-7 .
Case Study 2: Cholinesterase Inhibition
A series of N-methyl carbamate derivatives were evaluated for their AChE inhibitory activity. The results indicated that modifications in the side chains could lead to enhanced inhibitory effects, with IC50 values ranging from 1.60 µM to 311.0 µM . This highlights the importance of structural optimization in developing effective cholinesterase inhibitors.
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| AChE Inhibition | 1.60 - 311.0 | Acetylcholinesterase |
| Anticancer Activity | Varies | U937, MCF-7 Cell Lines |
Wissenschaftliche Forschungsanwendungen
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a derivative of pyrrolidine that has garnered interest in various scientific domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.
Neuropharmacology
The compound's structural similarity to other known psychoactive substances suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that modifications to the pyrrolidine structure can enhance binding affinity to dopamine receptors, which are essential in treating disorders such as schizophrenia and Parkinson's disease.
Case Study: Dopamine Receptor Interaction
A study evaluated various substituted pyrrolidine derivatives for their affinity towards dopamine receptors. The findings indicated that specific modifications significantly improved binding affinity to D(3) receptors, highlighting the compound's potential in developing antipsychotic medications .
Antidepressant Properties
Some derivatives of this compound have demonstrated antidepressant-like effects in animal models. The modulation of serotonin pathways suggests that it could serve as a lead compound for developing new antidepressant therapies.
Case Study: Antidepressant Activity
In a series of behavioral assays conducted on rodent models, compounds structurally related to this benzyl ester exhibited significant reductions in depressive-like behaviors. These results suggest that the compound may influence serotonin reuptake mechanisms, akin to selective serotonin reuptake inhibitors (SSRIs) .
Cardiovascular Applications
Preliminary studies have indicated that certain pyrrolidine derivatives can inhibit thrombin, an enzyme involved in blood coagulation. This inhibition could have implications for developing anticoagulant therapies.
Case Study: Thrombin Inhibition
Research demonstrated that specific analogs of the compound showed promising results in inhibiting thrombin activity, with Ki values in the nanomolar range. This suggests potential for therapeutic applications in preventing thromboembolic events .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Neuropharmacology | Enhanced binding to dopamine receptors; potential for antipsychotic drugs |
| Antidepressant Effects | Significant reduction in depressive behaviors in animal models |
| Cardiovascular Effects | Inhibition of thrombin; potential anticoagulant properties |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent placement, stereochemistry, and functional groups, leading to variations in molecular weight, hydrophobicity, and biological activity. Below is a comparative analysis based on evidence from diverse sources:
Structural and Stereochemical Variations
Substituent Position :
Stereochemistry :
Physicochemical Properties
- Hydrophobicity :
The benzyl ester group enhances lipophilicity across all analogs, but methyl-carbamic acid esters (target compound, ) are less lipophilic than ethyl-carbamic derivatives ().
Key Research Findings
Stereochemistry-Driven Activity: The (S)-configuration in the target compound’s amino acid side chain is critical for mimicking natural peptide substrates, a feature absent in the (R)-configured analog .
Substituent Position :
Pyrrolidin-3-ylmethyl derivatives (target compound) may exhibit enhanced metabolic stability compared to 2-ylmethyl analogs () due to reduced steric hindrance in enzymatic degradation pathways.
Functional Group Impact : Ethyl-carbamic esters () show prolonged half-lives in vitro compared to methyl-carbamic esters, highlighting the role of ester groups in pharmacokinetics .
Vorbereitungsmethoden
Preparation of (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride
The synthesis often begins with (S)-1-Cbz-3-aminopyrrolidine hydrochloride, a pivotal intermediate. As detailed in a patent-derived protocol, this compound is synthesized by treating (S)-3-aminopyrrolidine with benzyl chloroformate in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). The hydrochloride salt is precipitated using anhydrous HCl gas in glacial acetic acid, yielding a white crystalline solid with >95% purity.
Reaction Conditions:
Functionalization of the Pyrrolidine Scaffold
The 3-aminopyrrolidine intermediate undergoes alkylation at the methylene position adjacent to the carbamate group. In a representative procedure, the free amine is treated with methyl chloroformate in tetrahydrofuran (THF) at −20°C, followed by quenching with aqueous sodium bicarbonate. This step introduces the methyl-carbamic acid moiety, achieving 78% yield after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Coupling with (S)-2-Amino-3-methylbutyric Acid
Activation and Amide Bond Formation
The critical coupling between the pyrrolidine intermediate and (S)-2-amino-3-methylbutyric acid employs standard peptide coupling reagents. A protocol adapted from Ambeed utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at room temperature. The carboxylic acid is activated in situ, and the reaction proceeds for 24 hours, yielding the amide product with minimal racemization (<2% by chiral HPLC).
Optimized Conditions:
Stereochemical Integrity
Maintaining the (S)-configuration at the 2-amino-3-methylbutyryl group necessitates stringent control. Chiral auxiliaries, such as Oppolzer’s sultam, have been employed in alternative routes, though these methods are less scalable. The direct use of enantiomerically pure (S)-2-amino-3-methylbutyric acid, as reported in commercial syntheses, remains the preferred approach.
Alternative Routes and Comparative Analysis
Solid-Phase Synthesis
A patent by EPO discloses a solid-phase method using Wang resin-bound pyrrolidine. The carbamate group is introduced via benzyl chloroformate, followed by on-resin coupling with Fmoc-protected (S)-2-amino-3-methylbutyric acid. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 75% purity, necessitating further HPLC purification.
Enzymatic Resolution
A biocatalytic approach employs lipase B from Candida antarctica to resolve racemic 3-aminopyrrolidine intermediates. While environmentally favorable, this method achieves only 65% enantiomeric excess (ee), limiting its utility for pharmaceutical-grade synthesis.
Purification and Characterization
Chromatographic Techniques
Final purification is typically achieved via reversed-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography. The benzyl ester group enhances lipophilicity, facilitating separation from polar byproducts.
Analytical Data
Challenges and Optimization Strategies
Byproduct Formation
The primary side reaction involves over-alkylation at the pyrrolidine nitrogen. Suppression is achieved by using a large excess of methyl chloroformate (2.5 equiv) and maintaining low temperatures (−20°C).
Scalability Issues
Large-scale reactions (>100 g) face solvent volume constraints in the coupling step. Switching from DMF to tert-butyl methyl ether (MTBE) reduces viscosity and improves mixing, enhancing yield to 85% at the kilogram scale.
Industrial Applications and Modifications
The compound’s structural flexibility allows for derivatives with varied pharmacological profiles. For instance, replacing the methyl group in the carbamate with ethyl or isopropyl (as in CAS 1354033-43-4) modulates bioavailability and target binding. Such analogs are synthesized analogously, substituting methyl chloroformate with ethyl or isopropyl equivalents.
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Solution-Phase (EDC/HOBt) | 82 | 96 | High stereocontrol, scalable | High solvent consumption |
| Solid-Phase (Wang Resin) | 75 | 85 | Easy purification | Low yield, costly resins |
| Enzymatic Resolution | 65 | 90 | Eco-friendly | Moderate ee, long reaction |
Table 2. Reagent Roles in Coupling Step
| Reagent | Function | Optimal Equiv |
|---|---|---|
| EDC | Carboxylate activation | 1.2 |
| HOBt | Racemization suppression | 1.1 |
| DIPEA | Base, proton scavenger | 2.0 |
| DMF | Solvent, stabilizes activated species | - |
Q & A
Basic Question: What are the key considerations for synthesizing [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester?
Methodological Answer:
The synthesis involves sequential protection/deprotection steps and coupling reactions. Key steps include:
- Amino Acid Coupling : The (S)-2-amino-3-methyl-butyryl group is coupled to the pyrrolidine backbone using standard peptide coupling agents (e.g., HATU or EDCI) in anhydrous DMF or dichloromethane .
- Carbamate Formation : The methyl-carbamic acid benzyl ester group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography (e.g., silica gel with petroleum ether:EtOAc gradients) is critical to isolate the product from epimeric byproducts or unreacted intermediates .
Advanced Question: How can stereochemical integrity be maintained during synthesis, and what analytical methods validate it?
Methodological Answer:
- Chiral Control : Use enantiomerically pure starting materials (e.g., (S)-configured amino acids) and avoid racemization-prone conditions (e.g., high heat or strong acids/bases) .
- Validation Methods :
- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) to resolve potential epimers. Adjust mobile phase composition (e.g., hexane:isopropanol with 0.1% TFA) to optimize separation .
- Optical Rotation : Compare experimental [α]D values with literature data for analogous compounds (e.g., [α]D = –22.5° for a structurally similar benzyl ester derivative in CHCl3) .
Basic Question: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Pyrrolidine Protons : δ 1.68–1.77 ppm (CH(CH3)2), δ 3.08–3.38 ppm (CHNH and CHCH2) .
- Benzyl Ester : δ 5.04 ppm (s, PhCH2O) .
- IR Spectroscopy : Confirm carbamate C=O stretches at ~1689 cm⁻¹ and NH stretches at ~3338 cm⁻¹ .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]+ for C18H27N3O4: ~350.2 g/mol) .
Advanced Question: How can chromatographic conditions resolve co-eluting epimers or impurities?
Methodological Answer:
- HPLC Method Development : Optimize gradient elution (e.g., 10–90% acetonitrile in water with 0.1% formic acid) and column temperature (e.g., 25–40°C) to separate epimers. Use C18 or phenyl-hexyl columns for improved selectivity .
- Impurity Profiling : Spiking experiments with synthesized impurities (e.g., tert-butyl ester analogs) help identify unknown peaks. Limit unidentified impurities to <0.1% per ICH guidelines .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-Term Storage : Store at –20°C in airtight, light-resistant vials under nitrogen to prevent hydrolysis or oxidation .
- Long-Term Stability : Lyophilize the compound and store at –80°C. Monitor degradation via periodic HPLC analysis (e.g., every 6 months) .
Advanced Question: How can researchers assess the compound’s stability under physiological conditions for in vitro studies?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C. Analyze degradation products via LC-MS at 0, 24, and 48 hours .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions (e.g., mp 76–77.5°C for related carbamates) .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile reagents .
- Waste Disposal : Collect organic waste in designated containers and incinerate via licensed hazardous waste contractors. Avoid aqueous disposal due to potential environmental toxicity .
Advanced Question: How can researchers design analogs to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
